

Cinacalcet and Cardiovascular Outcomes: A Meta-Analysis Comparison Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cinacalcet

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This guide provides a comprehensive meta-analysis of the effects of **cinacalcet** on cardiovascular outcomes in patients with secondary hyperparathyroidism (SHPT) and chronic kidney disease (CKD). The data presented is compiled from major randomized controlled trials (RCTs) and subsequent meta-analyses, offering a comparative overview for research and development purposes.

Executive Summary

Cinacalcet, a calcimimetic agent, effectively lowers parathyroid hormone (PTH), serum calcium, and phosphorus levels in patients with SHPT on dialysis. Its role in improving cardiovascular outcomes, however, remains a subject of extensive research and debate. The landmark Evaluation of **Cinacalcet** HCl Therapy to Lower Cardiovascular Events (EVOLVE) trial, along with several meta-analyses, has provided valuable insights into this topic. While a definitive, statistically significant reduction in the primary composite cardiovascular endpoints was not consistently demonstrated in the intention-to-treat analyses of the EVOLVE trial, post-hoc analyses and some meta-analyses suggest potential benefits, particularly in reducing non-atherosclerotic cardiovascular events and in specific patient subgroups.

Quantitative Data Summary

The following tables summarize the key quantitative data from meta-analyses and the pivotal EVOLVE trial, comparing the effects of **cinacalcet** with placebo or standard care on major

cardiovascular outcomes.

Table 1: Meta-Analysis of **Cinacalcet** on All-Cause and Cardiovascular Mortality

Meta-Analysis/Study	Number of Patients	Outcome	Relative Risk (RR) / Hazard Ratio (HR) (95% CI)	Conclusion
Various Meta-Analyses				
Zhang et al. (2019)	38,219	All-Cause Mortality	0.91 (0.89 - 0.94)	Cinacalcet may reduce all-cause mortality. [1] [2]
Cardiovascular Mortality	0.92 (0.89 - 0.95)	Cinacalcet may reduce cardiovascular mortality. [1] [2]		
Palmer et al. (2013)	7,446	All-Cause Mortality	0.97 (0.89 - 1.05)	Little or no effect on all-cause mortality. [3]
Cardiovascular Mortality	0.67 (0.16 - 2.87)	Imprecise effect on cardiovascular mortality. [3]		
Hou et al. (2018)	8,481	All-Cause Mortality	0.97 (0.89 - 1.05)	Did not reduce all-cause mortality. [4] [5]
Cardiovascular Mortality	0.95 (0.83 - 1.07)	Did not reduce cardiovascular mortality. [4] [5]		
EVOLVE Trial (Unadjusted)	3,883	All-Cause Mortality or MACE	0.93 (0.85 - 1.02)	No significant reduction. [6]
EVOLVE Trial (Adjusted)	3,883	All-Cause Mortality or MACE	0.88 (0.79 - 0.97)	Nominally significant reduction. [6]

Table 2: EVOLVE Trial - Key Cardiovascular Endpoints (Intention-to-Treat Analysis)

Endpoint	Cinacalcet Group (N=1948)	Placebo Group (N=1935)	Hazard Ratio (95% CI)
Primary Composite Endpoint	938 (48.2%)	952 (49.2%)	0.93 (0.85 - 1.02)
(All-cause mortality, MI, hospitalization for unstable angina, heart failure, or peripheral vascular event)			
All-Cause Mortality	797 (40.9%)	834 (43.1%)	0.94 (0.85 - 1.04)
Cardiovascular Mortality	453 (23.3%)	482 (24.9%)	0.92 (0.81 - 1.04)
Myocardial Infarction	131 (6.7%)	155 (8.0%)	0.83 (0.66 - 1.05)
Hospitalization for Unstable Angina	53 (2.7%)	62 (3.2%)	0.85 (0.59 - 1.22)
Heart Failure	188 (9.7%)	221 (11.4%)	0.83 (0.68 - 1.01)
Peripheral Vascular Event	179 (9.2%)	178 (9.2%)	1.00 (0.81 - 1.23)
Sudden Death	137 (7.0%)	171 (8.8%)	0.79 (0.63 - 0.99)

Experimental Protocols

The methodologies of the key randomized controlled trials included in the meta-analyses are crucial for interpreting the results. The protocols for the EVOLVE and ADVANCE trials are detailed below as representative examples.

EVOLVE (Evaluation of Cinacalcet HCl Therapy to Lower Cardiovascular Events) Trial

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[\[6\]](#)

- Patient Population: 3,883 hemodialysis patients with moderate to severe secondary hyperparathyroidism (intact PTH \geq 300 pg/mL).[7]
- Inclusion Criteria: Patients aged 18 years or older receiving hemodialysis for at least 3 months.
- Exclusion Criteria: Recent cardiovascular events (myocardial infarction, unstable angina, stroke, or peripheral vascular disease event within 3 months), planned parathyroidectomy, or previous treatment with **cinacalcet**.
- Intervention:
 - **Cinacalcet** Group: Oral **cinacalcet**, with the dose titrated from 30 mg to 180 mg once daily to achieve a target PTH level.
 - Placebo Group: Matched placebo, with sham dose titrations.
- Standard Care: All patients were eligible to receive standard of care, including phosphate binders and vitamin D sterols, at the discretion of their treating physician.
- Primary Endpoint: A composite of time to all-cause mortality or the first non-fatal cardiovascular event (myocardial infarction, hospitalization for unstable angina, heart failure, or a peripheral vascular event).[8]
- Secondary Endpoints: Included individual components of the primary endpoint, cardiovascular mortality, and parathyroidectomy.[6]

ADVANCE (A Randomized Study to Evaluate the Effects of Cinacalcet plus Low-Dose Vitamin D on Vascular Calcification in Subjects with CKD Receiving Hemodialysis) Trial

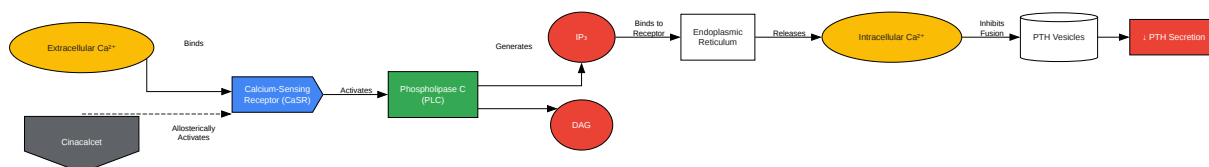
- Study Design: A multinational, multicenter, randomized, open-label study.[9][10]
- Patient Population: 360 adult hemodialysis patients with moderate to severe secondary hyperparathyroidism (iPTH $>$ 300 pg/mL or bio-intact PTH $>$ 160 pg/mL) and a baseline

coronary artery calcification (CAC) score of ≥ 30 .^{[9][10]}

- Intervention:
 - **Cinacalcet** Group: **Cinacalcet** (30-180 mg/day) plus low-dose active vitamin D.^{[9][10]}
 - Control Group: Flexible dosing of active vitamin D alone.^{[9][10]}
- Primary Endpoint: Percentage change in CAC score from baseline to week 52, as assessed by cardiac computed tomography.^{[9][10]}
- Key Feature: This trial focused on a surrogate endpoint (vascular calcification) rather than clinical cardiovascular events.^{[11][12]}

Mandatory Visualizations

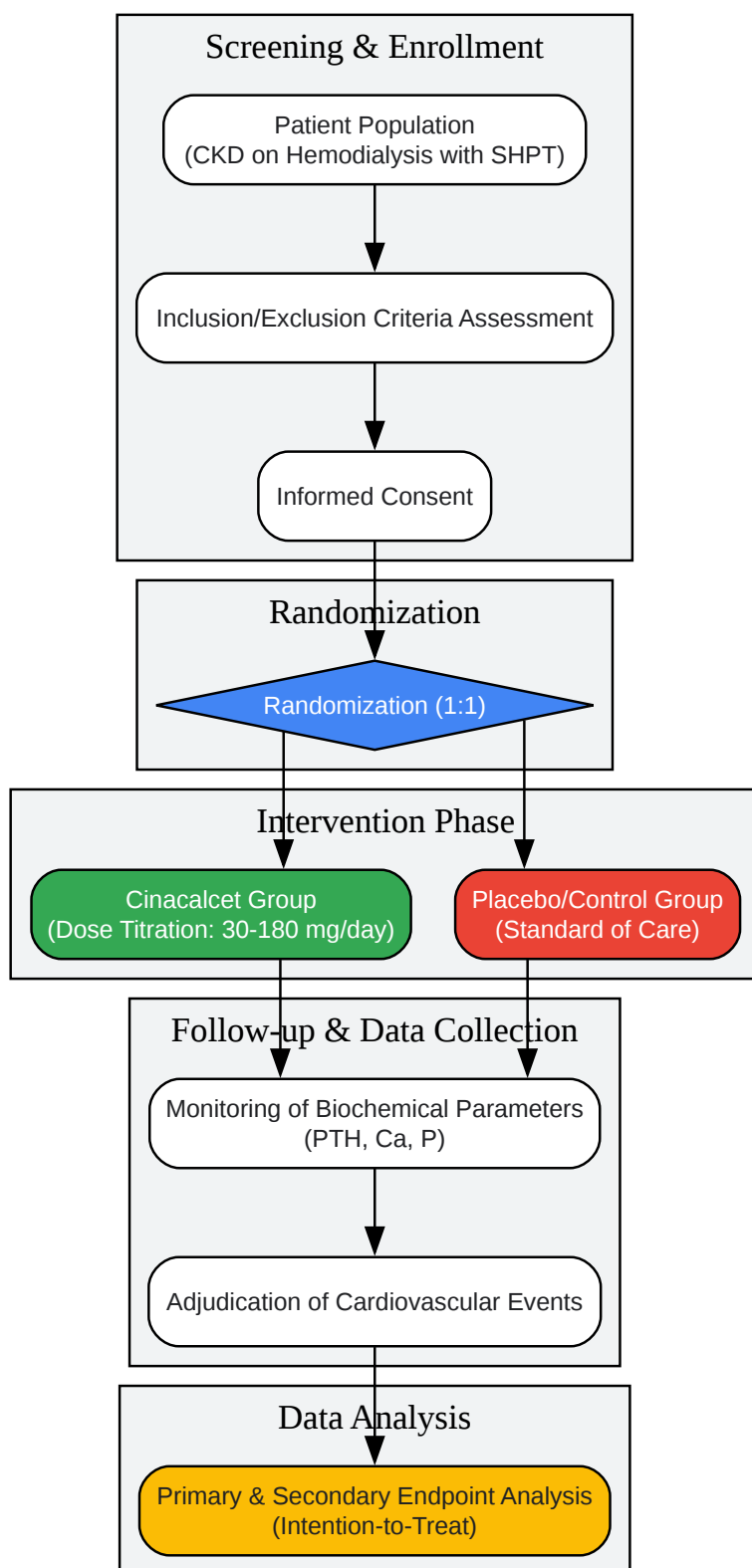
Signaling Pathway of Cinacalcet



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Caption: **Cinacalcet**'s mechanism of action on the parathyroid gland.

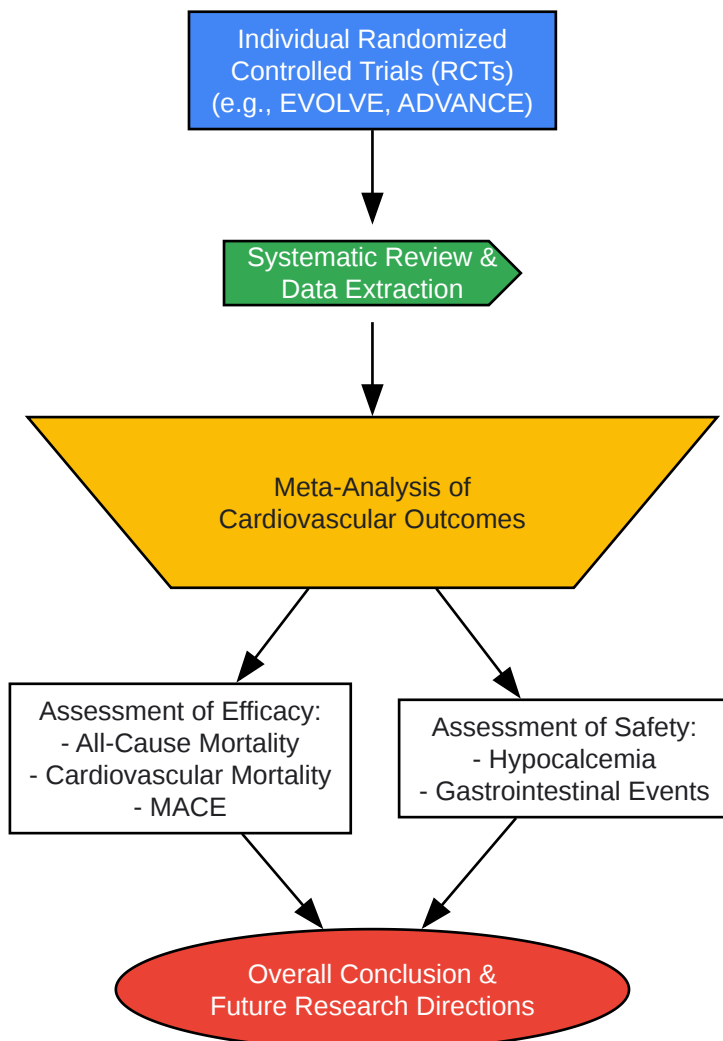
Experimental Workflow of a Typical Cinacalcet RCT



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Caption: A generalized workflow for a randomized controlled trial of **cinacalcet**.

Logical Relationship of Evidence Synthesis



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Caption: The process of evidence synthesis for **cinacalcet**'s cardiovascular effects.

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- To cite this document: BenchChem. [Cinacalcet and Cardiovascular Outcomes: A Meta-Analysis Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662232#meta-analysis-of-cinacalcet-s-effects-on-cardiovascular-outcomes]

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